Propiophenone (P-tosyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone (P-tosyl)hydrazone is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is a derivative of propiophenone, where the hydrazone group is substituted with a p-tosyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:
Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:
Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.
Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.
Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.
Wissenschaftliche Forschungsanwendungen
Propiophenone (P-tosyl)hydrazone is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Medicinal Chemistry: Hydrazone derivatives, including this compound, have shown potential antimicrobial, antituberculosis, and antioxidant activities.
Catalysis: It is used in catalytic reactions, such as the formation of metal carbenes for cyclopropanation.
Wirkmechanismus
The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H18N2O2S |
---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |
InChI-Schlüssel |
TWTWWQDWKPRWFI-MSUUIHNZSA-N |
Isomerische SMILES |
CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.